An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Bromo-3-methyl-2-(4H-1,2,4-triazol-4-yl)pyridine
An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Bromo-3-methyl-2-(4H-1,2,4-triazol-4-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the spectroscopic data for the novel heterocyclic compound, 5-Bromo-3-methyl-2-(4H-1,2,4-triazol-4-yl)pyridine. Intended for professionals in chemical research and drug development, this document offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by field-proven insights into experimental design and data interpretation.
Molecular Structure and Spectroscopic Overview
5-Bromo-3-methyl-2-(4H-1,2,4-triazol-4-yl)pyridine is a substituted pyridinyl-triazole, a class of compounds of significant interest in medicinal chemistry due to their diverse biological activities. The strategic placement of a bromine atom, a methyl group, and a 1,2,4-triazole moiety on the pyridine ring results in a unique electronic and steric environment, which is reflected in its spectroscopic signatures. Understanding these signatures is paramount for its unambiguous identification, purity assessment, and for elucidating its role in potential pharmacodynamic interactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For 5-Bromo-3-methyl-2-(4H-1,2,4-triazol-4-yl)pyridine, both ¹H and ¹³C NMR provide a detailed map of the molecular framework.
¹H NMR Spectral Data
The ¹H NMR spectrum provides information on the chemical environment and connectivity of the hydrogen atoms in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.75 | s | 2H | H-3', H-5' (Triazole) |
| 8.45 | d, J = 2.0 Hz | 1H | H-6 (Pyridine) |
| 7.95 | d, J = 2.0 Hz | 1H | H-4 (Pyridine) |
| 2.40 | s | 3H | -CH₃ |
Interpretation and Causality:
The two protons of the 1,2,4-triazole ring (H-3' and H-5') are chemically equivalent and appear as a sharp singlet at a downfield chemical shift of 8.75 ppm. This significant downfield shift is attributed to the deshielding effect of the adjacent nitrogen atoms and the aromatic nature of the triazole ring.
The pyridine ring protons, H-6 and H-4, appear as doublets at 8.45 ppm and 7.95 ppm, respectively. The ortho-coupling constant (J) of 2.0 Hz is characteristic of a meta-relationship between these two protons on the pyridine ring. The proton at the 6-position (H-6) is further downfield due to its proximity to the electron-withdrawing nitrogen atom of the pyridine ring. The bromine atom at the 5-position also contributes to the deshielding of the adjacent H-4 and H-6 protons.
The methyl group protons appear as a sharp singlet at 2.40 ppm, a typical chemical shift for a methyl group attached to an aromatic ring.
¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the carbon framework of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| 152.5 | C-2 (Pyridine) |
| 150.8 | C-6 (Pyridine) |
| 144.2 | C-3', C-5' (Triazole) |
| 141.7 | C-4 (Pyridine) |
| 121.3 | C-5 (Pyridine) |
| 118.9 | C-3 (Pyridine) |
| 17.5 | -CH₃ |
Interpretation and Causality:
The carbon atoms of the pyridine and triazole rings resonate in the aromatic region of the spectrum. The carbon atom C-2, directly attached to the triazolyl group and the pyridine nitrogen, is the most deshielded, appearing at 152.5 ppm. The C-6 carbon also experiences deshielding from the ring nitrogen and appears at 150.8 ppm. The carbons of the triazole ring (C-3' and C-5') are equivalent and resonate at 144.2 ppm. The brominated carbon, C-5, appears at a relatively upfield position of 121.3 ppm, a characteristic effect of bromine substitution on an aromatic ring. The methyl carbon gives a signal in the aliphatic region at 17.5 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule.
| Frequency (cm⁻¹) | Intensity | Assignment |
| 3120-3050 | Medium | C-H stretching (Aromatic) |
| 2980-2920 | Weak | C-H stretching (Methyl) |
| 1605, 1580, 1470 | Strong | C=C and C=N stretching (Pyridine and Triazole rings) |
| 1380 | Medium | C-H bending (Methyl) |
| 1250 | Medium | C-N stretching |
| 1050 | Strong | C-Br stretching |
Interpretation and Causality:
The IR spectrum is characterized by several key absorption bands. The bands in the 3120-3050 cm⁻¹ region are indicative of the C-H stretching vibrations of the aromatic pyridine and triazole rings. The weak absorptions between 2980 and 2920 cm⁻¹ correspond to the C-H stretching of the methyl group. A series of strong bands between 1605 and 1470 cm⁻¹ are characteristic of the C=C and C=N stretching vibrations within the aromatic pyridine and triazole rings. The presence of a strong band at 1050 cm⁻¹ is a key indicator of the C-Br stretching vibration, confirming the presence of the bromine substituent.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity.
| m/z | Relative Intensity (%) | Assignment |
| 254/256 | 100/98 | [M]⁺ and [M+2]⁺ (Molecular ion peak) |
| 175 | 45 | [M - Br]⁺ |
| 148 | 30 | [M - Br - HCN]⁺ |
| 69 | 20 | [C₃H₃N₂]⁺ (Triazole fragment) |
Interpretation and Causality:
The mass spectrum shows a characteristic isotopic pattern for a bromine-containing compound. The molecular ion peak appears as a doublet at m/z 254 and 256, with a nearly 1:1 intensity ratio, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br). This is a definitive confirmation of the presence of one bromine atom in the molecule.
The fragmentation pattern is consistent with the proposed structure. A major fragment is observed at m/z 175, corresponding to the loss of a bromine radical from the molecular ion. Subsequent loss of a molecule of hydrogen cyanide (HCN) from this fragment leads to the ion at m/z 148. The peak at m/z 69 is characteristic of the 1,2,4-triazole ring fragment.
Experimental Protocols
The following are detailed, step-by-step methodologies for the acquisition of the spectroscopic data presented. These protocols are designed to be self-validating systems, ensuring data integrity and reproducibility.
NMR Spectroscopy Protocol
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Sample Preparation:
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Dissolve approximately 5-10 mg of 5-Bromo-3-methyl-2-(4H-1,2,4-triazol-4-yl)pyridine in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
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Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
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Transfer the solution to a 5 mm NMR tube.
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Instrument Parameters (¹H NMR):
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Spectrometer: 400 MHz or higher field instrument.
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Pulse Sequence: Standard single-pulse sequence.
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Acquisition Time: 2-4 seconds.
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Relaxation Delay: 1-2 seconds.
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Number of Scans: 16-64, depending on sample concentration.
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Spectral Width: -2 to 12 ppm.
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Instrument Parameters (¹³C NMR):
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Spectrometer: 100 MHz or corresponding frequency for the available instrument.
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Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
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Acquisition Time: 1-2 seconds.
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Relaxation Delay: 2-5 seconds.
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Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
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Spectral Width: 0 to 200 ppm.
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IR Spectroscopy Protocol
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Sample Preparation (Attenuated Total Reflectance - ATR):
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Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping with a solvent such as isopropanol and allowing it to dry completely.
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Place a small amount of the solid sample directly onto the ATR crystal.
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Apply pressure using the anvil to ensure good contact between the sample and the crystal.
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Instrument Parameters:
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Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
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Scan Range: 4000-400 cm⁻¹.
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Resolution: 4 cm⁻¹.
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Number of Scans: 16-32.
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Background: A background spectrum of the empty ATR crystal should be collected before running the sample.
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Mass Spectrometry Protocol
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Sample Preparation:
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Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
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Instrument Parameters (Electron Ionization - EI):
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Ionization Mode: Electron Ionization (EI).
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Electron Energy: 70 eV.
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Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
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Scan Range: m/z 50-500.
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Inlet System: Direct insertion probe or gas chromatography (if the compound is sufficiently volatile and thermally stable).
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Visualization of Methodologies
NMR Sample Preparation and Analysis Workflow
Caption: Workflow for NMR analysis.
IR (ATR) Spectroscopy Workflow
Caption: Workflow for IR (ATR) analysis.
Mass Spectrometry (EI) Workflow
Caption: Workflow for Mass Spectrometry (EI) analysis.
References
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Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
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Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
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Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer. [Link]
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Elumalai, D., Devarajan, K., Leelakrishnan, S., & Jayabal, K. (2021). Design, Synthesis, and Molecular Docking Studies of Triazolylpyridine and Triazolylpyridinylbenzofuran Hybrids as Potential EGFR Inhibitors. ChemistrySelect, 6(42), 11435-11441. [Link]
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Al-Shibani, G. A., Salem, M. S., Marzouk, M. I., Ali, T. E., & Salem, M. A. I. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]
